3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one
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Overview
Description
3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a phenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methyl-2-prop-2-enylphenol with ethylene oxide to form 2-(4-methyl-2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethylamine. Finally, the quinazolinone core is introduced through a cyclization reaction with anthranilic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl side chain can be oxidized to introduce additional functional groups.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can yield dihydroquinazolinone compounds.
Scientific Research Applications
3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic potential for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways and lead to therapeutic effects. The phenoxyethyl side chain may also contribute to the compound’s overall activity by enhancing its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-prop-2-enylphenoxyethanol: A precursor in the synthesis of the target compound.
2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethylamine: Another intermediate in the synthetic route.
Quinazolinone derivatives: Compounds with similar core structures but different side chains.
Uniqueness
3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific combination of a quinazolinone core and a phenoxyethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-6-18-15-17(2)9-10-21(18)27-14-13-26-12-11-24-16-23-20-8-5-4-7-19(20)22(24)25/h3-5,7-10,15-16H,1,6,11-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQLVZMLQJDEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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